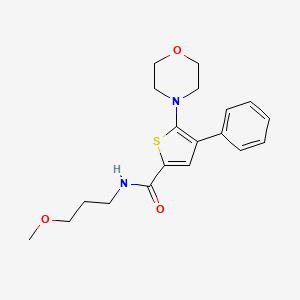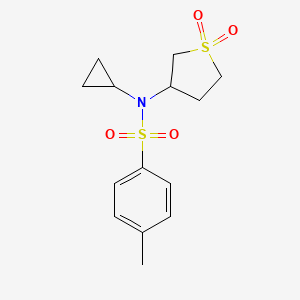![molecular formula C16H15ClN2O2S B7546187 2-[[2-(2-Chlorophenyl)sulfanylacetyl]amino]-2-phenylacetamide](/img/structure/B7546187.png)
2-[[2-(2-Chlorophenyl)sulfanylacetyl]amino]-2-phenylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[[2-(2-Chlorophenyl)sulfanylacetyl]amino]-2-phenylacetamide, also known as CPT-11 or irinotecan, is a potent anti-cancer drug that has been widely used in the treatment of various types of cancer. It is a prodrug that is converted into its active metabolite SN-38, which inhibits topoisomerase I, an enzyme required for DNA replication and transcription.
Mécanisme D'action
The active metabolite of 2-[[2-(2-Chlorophenyl)sulfanylacetyl]amino]-2-phenylacetamide, SN-38, inhibits topoisomerase I by binding to the enzyme-DNA complex and preventing the re-ligation of the DNA strand. This leads to the accumulation of DNA breaks and ultimately cell death. The mechanism of action of 2-[[2-(2-Chlorophenyl)sulfanylacetyl]amino]-2-phenylacetamide is similar to that of other topoisomerase inhibitors, such as etoposide and doxorubicin.
Biochemical and Physiological Effects
2-[[2-(2-Chlorophenyl)sulfanylacetyl]amino]-2-phenylacetamide has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis, inhibit angiogenesis, and modulate the immune system. 2-[[2-(2-Chlorophenyl)sulfanylacetyl]amino]-2-phenylacetamide has also been shown to cause gastrointestinal toxicity, myelosuppression, and neutropenia, which are common side effects of chemotherapy.
Avantages Et Limitations Des Expériences En Laboratoire
2-[[2-(2-Chlorophenyl)sulfanylacetyl]amino]-2-phenylacetamide has several advantages for lab experiments. It is a potent anti-cancer agent that can be used to study the mechanism of action of topoisomerase inhibitors. It is also relatively easy to synthesize and can be obtained in large quantities. However, 2-[[2-(2-Chlorophenyl)sulfanylacetyl]amino]-2-phenylacetamide has several limitations for lab experiments. It is highly toxic and must be handled with care. It is also expensive and may not be accessible to all researchers.
Orientations Futures
There are several future directions for the study of 2-[[2-(2-Chlorophenyl)sulfanylacetyl]amino]-2-phenylacetamide. One area of research is the development of new formulations and delivery methods to improve its efficacy and reduce its toxicity. Another area of research is the identification of biomarkers that can predict response to 2-[[2-(2-Chlorophenyl)sulfanylacetyl]amino]-2-phenylacetamide and guide treatment decisions. Finally, there is a need for further studies to understand the mechanisms of resistance to 2-[[2-(2-Chlorophenyl)sulfanylacetyl]amino]-2-phenylacetamide and develop strategies to overcome it.
Conclusion
2-[[2-(2-Chlorophenyl)sulfanylacetyl]amino]-2-phenylacetamide is a potent anti-cancer drug that has been widely used in the treatment of various types of cancer. It is synthesized from camptothecin and has been extensively studied for its anti-cancer activity. 2-[[2-(2-Chlorophenyl)sulfanylacetyl]amino]-2-phenylacetamide inhibits topoisomerase I and has several biochemical and physiological effects. It has advantages and limitations for lab experiments and several future directions for research. Further studies are needed to improve its efficacy and reduce its toxicity, identify biomarkers for treatment decisions, and overcome resistance.
Méthodes De Synthèse
2-[[2-(2-Chlorophenyl)sulfanylacetyl]amino]-2-phenylacetamide is synthesized from camptothecin, a natural product isolated from the bark of the Chinese tree Camptotheca acuminata. The synthesis involves several steps, including protection of the hydroxyl group at position 10, oxidation of the lactone ring, and coupling with 2-mercaptoacetic acid to form the thiol ester. The thiol ester is then coupled with 2-chlorophenyl isocyanate to form the final product, 2-[[2-(2-Chlorophenyl)sulfanylacetyl]amino]-2-phenylacetamide.
Applications De Recherche Scientifique
2-[[2-(2-Chlorophenyl)sulfanylacetyl]amino]-2-phenylacetamide has been extensively studied for its anti-cancer activity. It has been shown to be effective against a variety of solid tumors, including colorectal, lung, ovarian, and breast cancers. 2-[[2-(2-Chlorophenyl)sulfanylacetyl]amino]-2-phenylacetamide is often used in combination with other chemotherapeutic agents to improve its efficacy. It has also been studied for its potential use in the treatment of other diseases, such as Alzheimer's disease and HIV.
Propriétés
IUPAC Name |
2-[[2-(2-chlorophenyl)sulfanylacetyl]amino]-2-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O2S/c17-12-8-4-5-9-13(12)22-10-14(20)19-15(16(18)21)11-6-2-1-3-7-11/h1-9,15H,10H2,(H2,18,21)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIBDSDHJSVDRSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)N)NC(=O)CSC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[[2-(2-Chlorophenyl)sulfanylacetyl]amino]-2-phenylacetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(4-Propan-2-ylphenyl)sulfamoyl]benzamide](/img/structure/B7546108.png)
![N,N-diethyl-4-[4-methyl-5-[(5-methyl-1,2,4-oxadiazol-3-yl)methylsulfanyl]-1,2,4-triazol-3-yl]aniline](/img/structure/B7546116.png)
![2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-N-prop-2-ynylacetamide](/img/structure/B7546131.png)
![2-[4-[2-(cyclopropylamino)-2-oxoethyl]piperazin-1-yl]-N,2-diphenylacetamide](/img/structure/B7546137.png)


![N-(3-methoxyphenyl)-3-[(2-oxopyrrolidin-1-yl)methyl]benzamide](/img/structure/B7546170.png)

![4-[4-(1,3-Dithiolan-2-yl)phenoxy]thieno[3,2-d]pyrimidine](/img/structure/B7546176.png)
![N-carbamoyl-3-[1-(3,4-dimethylphenyl)imidazol-2-yl]sulfanylpropanamide](/img/structure/B7546188.png)

![3-[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B7546198.png)
![N-carbamoyl-3-[1-(4-propan-2-ylphenyl)imidazol-2-yl]sulfanylpropanamide](/img/structure/B7546205.png)
![[3-(1,1-Dioxo-1,2-thiazolidin-2-yl)phenyl]-(2-methylmorpholin-4-yl)methanone](/img/structure/B7546210.png)